![molecular formula C25H21N3O2 B2996819 4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1209829-46-8](/img/structure/B2996819.png)
4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of recent interest due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of various chemical techniques and new computational chemistry applications . For instance, the synthesis of a related compound, 4-苯氧基-2,6-二异丙基苯基硫脲, involves adding 4-苯氧基-2,6-二异丙基苯胺, 二甲苯, and 硫氰酸钾 in a reaction vessel, stirring and heating to 80°C, adding HCl, reacting for 4 hours, cooling, filtering, and evaporating 二甲苯 to obtain the product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 4-苯氧基-2,6-二异丙基苯基硫脲 is a gray-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like 二甲苯 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds related to "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" are synthesized to explore their chemical properties and potential applications. For example, the synthesis of various benzamides and pyrazole derivatives reveals insights into their structural and electronic characteristics, which are crucial for their biological activities. The process involves complex reactions, highlighting the importance of understanding the underlying chemistry for potential applications in medicinal chemistry and drug design (Saeed et al., 2015; Ahmad et al., 2018).
Biological Evaluation and Potential Therapeutic Applications
Various derivatives of "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" have been evaluated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Some compounds have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy. Others have demonstrated significant antimicrobial activity, indicating potential use in treating infections (Rani & Mohamad, 2014; Yan et al., 2015).
Mechanistic Studies and Molecular Docking
Mechanistic studies and molecular docking analyses provide insights into the mode of action of these compounds at the molecular level. Understanding how these compounds interact with biological targets is crucial for the rational design of new therapeutics with improved efficacy and reduced toxicity. Computational studies, including density functional theory (DFT) calculations, offer valuable information on the electronic structure, which can be correlated with biological activity (Viji et al., 2020).
Wirkmechanismus
The mechanism of action of similar compounds involves interactions with various biological targets. For instance, pyrazoline derivatives have been shown to affect acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins, which are associated with behavioral parameters and swimming potential .
Zukünftige Richtungen
The future directions for research on similar compounds involve the design and development of new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . The goal is to develop novel and safe tailored drugs that can enhance life quality .
Eigenschaften
IUPAC Name |
4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDDUZQJOCPEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


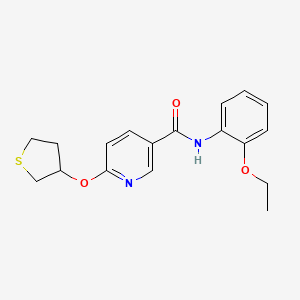
![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)
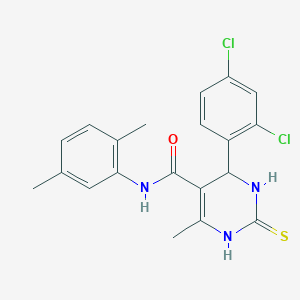
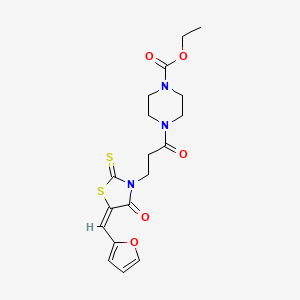
![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
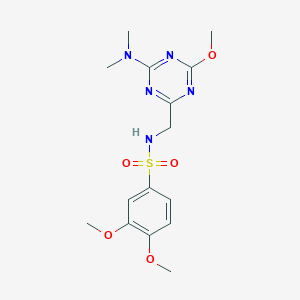
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
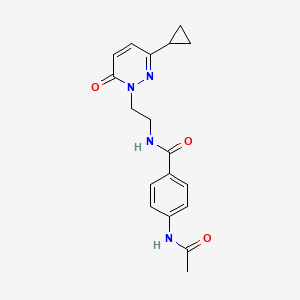
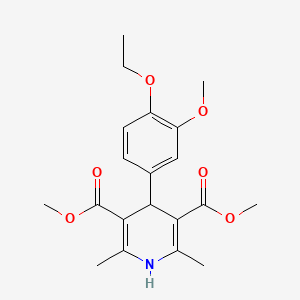
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)
